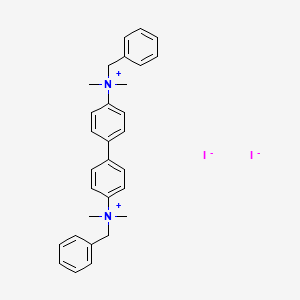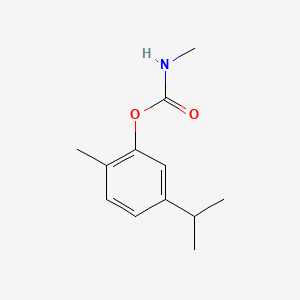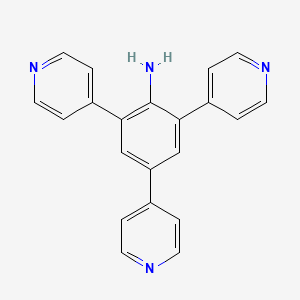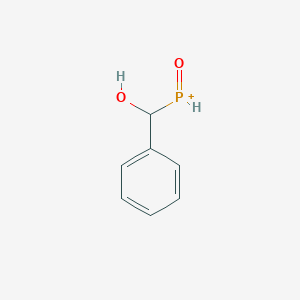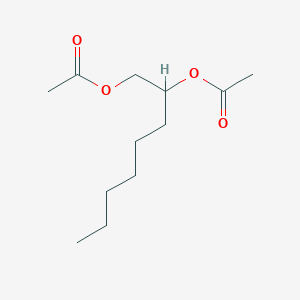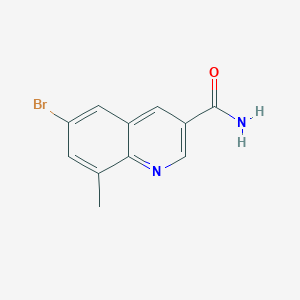
6-Bromo-8-methylquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-8-methylquinoline-3-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and methyl groups in the quinoline ring enhances its chemical reactivity and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a catalyst . Another method is the Skraup synthesis, which uses glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring .
Industrial Production Methods
Industrial production of 6-Bromo-8-methylquinoline-3-carboxamide may involve large-scale bromination and amide formation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-8-methylquinoline-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The carboxamide group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Major Products
Substitution: Formation of 6-substituted-8-methylquinoline-3-carboxamide derivatives.
Oxidation: Formation of 6-Bromo-8-methylquinoline-3-carboxylic acid.
Reduction: Formation of 6-Bromo-8-methylquinoline-3-amine.
Aplicaciones Científicas De Investigación
6-Bromo-8-methylquinoline-3-carboxamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Bromo-8-methylquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The bromine and methyl groups enhance its binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
6-Bromo-8-methylquinoline-3-carboxamide is unique due to the presence of both bromine and carboxamide groups, which enhance its chemical reactivity and potential for various applications. Its specific substitution pattern also distinguishes it from other quinoline derivatives.
Propiedades
Fórmula molecular |
C11H9BrN2O |
|---|---|
Peso molecular |
265.11 g/mol |
Nombre IUPAC |
6-bromo-8-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C11H9BrN2O/c1-6-2-9(12)4-7-3-8(11(13)15)5-14-10(6)7/h2-5H,1H3,(H2,13,15) |
Clave InChI |
DZYJFAMCYMQLJK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=CC(=CN=C12)C(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride](/img/structure/B13747147.png)



![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)
